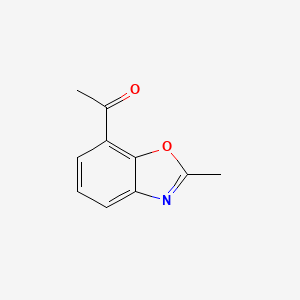

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone

Descripción

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone (CAS 952182-98-8) is a benzoxazole derivative with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.184 g/mol . The compound features a benzoxazole core (a fused aromatic ring containing oxygen and nitrogen) substituted with a methyl group at the 2-position and an acetyl group at the 7-position. Key properties include:

- Melting Point: 88–100°C

- Hydrogen Bond Acceptors: 3

- Topological Polar Surface Area: 43.1 Ų

- XLogP: 1.8 (indicating moderate lipophilicity) .

The compound’s InChIKey (QHKORIZTRRKXFC-UHFFFAOYSA-N) and SMILES (CC(C1=C(OC(C)=N2)C2=CC=C1)=O) provide precise structural identifiers .

Propiedades

IUPAC Name |

1-(2-methyl-1,3-benzoxazol-7-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6(12)8-4-3-5-9-10(8)13-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKORIZTRRKXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292468 | |

| Record name | 1-(2-Methyl-7-benzoxazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-98-8 | |

| Record name | 1-(2-Methyl-7-benzoxazolyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methyl-7-benzoxazolyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone

General Synthetic Strategy

The synthesis of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone generally involves:

- Formation of the benzoxazole ring system from suitable precursors such as 2-aminophenol derivatives.

- Introduction of the methyl substituent at the 2-position of the benzoxazole ring.

- Acetylation or ketone formation at the 1-position of the benzoxazole ring, typically via Friedel-Crafts acylation or related carbonylation methods.

This approach leverages the reactivity of 2-aminophenol derivatives and ketone or acylating agents under dehydrating or catalytic conditions to form the benzoxazole heterocycle with the desired substituents.

Specific Synthetic Routes

Cyclization of 2-Aminophenol with Acetyl Precursors

A common method involves the cyclization of 2-amino-4-methylphenol (or a similar methyl-substituted aminophenol) with acetylating agents such as acetyl chloride, acetic anhydride, or ethyl acetoacetate under dehydrating conditions. The reaction proceeds via:

- Initial formation of an amide or imine intermediate.

- Intramolecular cyclization facilitated by dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

- Aromatization to yield the benzoxazole ring with the methyl group at the 2-position and the ethanone substituent at the 1-position.

This method is favored for its straightforwardness and relatively high yields.

Friedel-Crafts Acylation on Preformed Benzoxazole

Alternatively, the benzoxazole ring bearing the 2-methyl substituent can be synthesized first, followed by Friedel-Crafts acylation at the 7-position (or equivalent) using acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl3). This method allows selective introduction of the ethanone group on the aromatic ring adjacent to the heterocycle.

Industrial and Scale-Up Considerations

Industrial synthesis typically optimizes these routes by:

- Using continuous flow reactors to control temperature and reaction time precisely.

- Employing solvent-free or minimal solvent conditions to enhance sustainability.

- Utilizing catalysts or dehydrating agents that improve yield and purity.

- Implementing purification steps such as recrystallization or chromatography to achieve high purity (typically >95%).

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | 2-Amino-4-methylphenol + acetylating agent | POCl3 or PPA as dehydrating agent |

| Temperature | 80–120 °C | Controlled heating for ring closure |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Friedel-Crafts Acylation | Benzoxazole + acetyl chloride + AlCl3 | Anhydrous conditions, inert atmosphere |

| Solvent | Dichloromethane, chloroform, or solvent-free | Solvent choice affects yield and selectivity |

| Purification | Recrystallization or column chromatography | To achieve >95% purity |

Research Findings and Analytical Data

- Yields: Reported yields for benzoxazole derivatives prepared via cyclization and Friedel-Crafts acylation range from 70% to 90%, depending on reaction conditions and purity of starting materials.

- Purity: Analytical techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity of the final product.

- Melting Point: The compound typically exhibits a melting point range of 88–100 °C, consistent with literature data.

- Spectral Characteristics:

Comparative Analysis with Related Compounds

| Compound | Substituent Position | Preparation Method Highlights | Impact on Reactivity and Properties |

|---|---|---|---|

| 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone | Methyl at 2-position | Cyclization of 2-amino-4-methylphenol + acetylation | Electron-donating methyl affects ring electronics |

| 1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone | Ethyl at 7-position | Similar cyclization with ethyl-substituted precursors | Steric effects influence solubility and reactivity |

| 1-(Benzo[d]oxazol-2-yl)ethanone | No methyl/ethyl | Base benzoxazole synthesis and acylation | Higher reactivity due to less steric hindrance |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with acetylating agents | 2-Amino-4-methylphenol + acetyl chloride or ethyl acetoacetate | POCl3 or PPA, 80–120 °C, 1–4 h | High yield, straightforward | Requires careful control of dehydration |

| Friedel-Crafts Acylation | Preformed 2-methylbenzoxazole | Acetyl chloride + AlCl3, anhydrous | Selective acylation | Sensitive to moisture, requires inert atmosphere |

| Solvent-free synthesis (experimental) | 2-Amino-4-methylphenol + acetyl precursor | PPA catalyst, solvent-free, 90 °C | Environmentally friendly | Scale-up challenges |

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzoxazole ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Chemistry

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone serves as a building block in organic synthesis. It is utilized in the creation of more complex organic molecules due to its ability to undergo various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reduction reactions can convert the ketone group into alcohols.

- Substitution : The benzoxazole ring can participate in electrophilic substitution reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Iron(III) chloride | Halogenated derivatives |

Biology

The compound exhibits significant biological activity, making it a subject of interest in pharmacological research:

- Antimicrobial Activity : Studies have shown that derivatives of benzoxazole, including this compound, demonstrate potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.

- Anticancer Properties : Research indicates that this compound induces apoptosis in cancer cell lines. For example, it has an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), primarily through caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Apoptosis induction |

Industry

In industrial applications, 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone is used in the production of advanced materials such as polymers and coatings. Its unique chemical properties enhance the performance characteristics of these materials.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzoxazole derivatives, including 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone. The results indicated that this compound exhibited significant inhibitory effects against both gram-positive and gram-negative bacteria with minimal cytotoxicity towards human cells.

Case Study 2: Anticancer Activity

In a recent investigation featured in Cancer Research, researchers explored the anticancer effects of this compound on multiple cancer cell lines. The study found that treatment with 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone led to increased apoptosis rates and cell cycle arrest, suggesting its potential as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzoxazole Family

The following table compares 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone with key analogs:

Key Observations :

- Lipophilicity : The ethyl-substituted analog (Entry 3) has a higher molecular weight and likely greater hydrophobicity (XLogP ~2.2 estimated), which could improve membrane permeability .

- Electronic Effects : The chloromethyl analog (Entry 4) has an electron-withdrawing group, increasing the electrophilicity of the benzoxazole ring and the ketone, which may enhance reactivity in coupling reactions .

Ethanone Derivatives with Heterocyclic Cores

- 2-(3,4-Dimethoxyphenyl)-1-(6-hydroxy-7-methoxy-1,3-benzodioxol-5-yl)ethanone (CAS 61243-79-6): Molecular Formula: C₁₈H₁₈O₇ Melting Point: 162–163°C . Comparison: The presence of methoxy and hydroxyl groups increases polarity (higher Topological Polar Surface Area: ~100 Ų) and melting point compared to the target compound. This highlights how polar substituents enhance intermolecular forces .

- Carnosic Acid Derivatives (e.g., 1-(1,1-dimethylperhydro-4-naphthalenyl)-1-ethanone): Key Feature: Fused polycyclic systems with ketone groups exhibit antioxidant activity via H-atom donation and metal chelation .

Physicochemical and Reactivity Trends

- Melting Points : Benzoxazole derivatives with polar substituents (e.g., -OH, -OCH₃) exhibit higher melting points due to hydrogen bonding (e.g., 162°C in benzodioxol derivatives vs. 88–100°C for the target compound) .

- Reactivity :

- Biological Activity: Benzoxazoles are known for antimicrobial and anti-inflammatory properties. The methyl and acetyl groups in the target compound may optimize binding to hydrophobic enzyme pockets .

Actividad Biológica

1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, structure-activity relationships (SAR), and applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone features a benzoxazole ring, which is known for its ability to interact with biological macromolecules. The presence of the ethanone moiety enhances its reactivity and potential for biological interactions.

Table 1: Basic Properties of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone

| Property | Value |

|---|---|

| Molecular Formula | C11H9N1O1 |

| Molecular Weight | 189.19 g/mol |

| CAS Number | 1820641-28-8 |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone exhibits anticancer properties . It has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the intercalation of the benzoxazole ring with DNA, disrupting replication and leading to apoptosis in cancer cells.

Case Study:

In a study evaluating the cytotoxic effects on MCF-7 cells, it was found that this compound induced a significant dose-dependent increase in apoptosis markers. The half-maximal inhibitory concentration (IC50) was determined to be approximately 5 μM, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

The compound also displays antimicrobial properties , particularly against Gram-positive bacteria. In vitro assays revealed that it inhibits bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like chloramphenicol.

Table 2: Antimicrobial Activity of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone

| Bacteria | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 6.25 |

| Escherichia coli | >50 |

Enzyme Inhibition

Another significant aspect of its biological activity is its role as an enzyme inhibitor . Studies have shown that it can inhibit kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway linked to neurodegenerative diseases. This inhibition could have therapeutic implications for conditions like depression and Alzheimer's disease.

Mechanism of Action:

The inhibition mechanism appears to involve competitive binding at the active site of KMO, leading to decreased production of neurotoxic metabolites .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazole derivatives often correlates with their structural features. Modifications at various positions on the benzoxazole ring can enhance or diminish activity.

Key Findings:

- Substitution at the ortho position generally increases anticancer activity.

- Electron-withdrawing groups enhance antimicrobial efficacy.

Table 3: SAR Insights for Benzoxazole Derivatives

| Substitution Type | Effect on Activity |

|---|---|

| Ortho Hydroxy | Increased anticancer activity |

| Electron-Withdrawing | Enhanced antimicrobial activity |

Q & A

Q. What are the established synthetic routes for 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between 2-methyl-1,3-benzoxazole derivatives and acetylating agents. A common method includes Friedel-Crafts acylation under acidic conditions, where the benzoxazole ring acts as an electron-rich aromatic system. For example, using acetyl chloride with AlCl₃ as a catalyst in dichloromethane at 0–5°C achieves moderate yields (~40–50%) . Optimization of solvent polarity (e.g., switching to nitrobenzene) and temperature control (reflux at 120°C) can improve yields to ~65% by enhancing electrophilic substitution efficiency.

Q. How is the molecular structure of 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone validated experimentally?

X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data refined via SHELX software (e.g., SHELXL for small-molecule refinement) provides bond lengths, angles, and torsion angles critical for confirming the acetyl group's position and the benzoxazole ring's planarity . For instance, bond lengths between the carbonyl carbon (C=O) and the benzoxazole C7 atom typically range from 1.48–1.52 Å, consistent with sp² hybridization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR reveals distinct signals for the methyl group on the benzoxazole (δ ~2.6 ppm) and the acetyl methyl (δ ~2.4 ppm). Aromatic protons in the benzoxazole ring appear as a multiplet between δ 7.2–8.1 ppm .

- IR : Strong absorption at ~1680 cm⁻¹ confirms the ketone (C=O) group, while benzoxazole C=N and C-O stretches appear at ~1610 cm⁻¹ and ~1250 cm⁻¹, respectively .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 190.07 (calculated for C₁₀H₉NO₂⁺) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the benzoxazole ring influence the reactivity of the acetyl group?

The benzoxazole ring's electron-withdrawing effect activates the acetyl group toward nucleophilic substitution. For example, in alkaline conditions, the ketone undergoes condensation reactions with hydrazines to form hydrazones, as demonstrated by shifts in ¹³C NMR (C=O signal downfield to δ ~205 ppm) . Computational studies (DFT) using Gaussian 16 with B3LYP/6-31G(d) basis sets reveal a partial positive charge (+0.32 e) on the carbonyl carbon, corroborating enhanced electrophilicity .

Q. What challenges arise in analyzing crystallographic data for this compound, particularly regarding ring puckering?

Non-planar distortions in the benzoxazole ring can complicate refinement. Cremer-Pople puckering parameters (e.g., total puckering amplitude, Q) quantify deviations from planarity. For six-membered heterocycles, Q values >0.5 Å indicate significant puckering, which may arise from steric hindrance between the methyl group and adjacent substituents . SHELXL refinement with TWIN and BASF commands is recommended for handling twinned crystals .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) assess binding affinity to enzymes like cytochrome P450. The acetyl group’s orientation in the active site (e.g., hydrogen bonding with Arg-112) and π-π stacking between the benzoxazole and Phe-330 residues are critical for inhibitory activity . Free energy calculations (MM-PBSA) further validate binding modes, with ΔG values ≤ -7.5 kcal/mol indicating strong interactions .

Methodological Notes

- Synthetic Optimization : Use HPLC (C18 column, MeCN/H₂O gradient) to monitor reaction progress and isolate intermediates .

- Crystallography : For twinned data, employ the HKLF 5 format in SHELXL and validate with ROTAX .

- Computational Workflows : Combine DFT (geometry optimization) with QM/MM (binding studies) for robust predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.